4-(5-methyl-1H-imidazol-2-yl)aniline
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Overview
Description
4-(5-methyl-1H-imidazol-2-yl)aniline is a compound that features an imidazole ring substituted with a methyl group at the 5-position and an aniline group at the 4-position. Imidazoles are a class of heterocyclic compounds that are widely recognized for their diverse biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of 4-(5-methyl-1H-imidazol-2-yl)aniline may involve large-scale synthesis using similar methodologies but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(5-methyl-1H-imidazol-2-yl)aniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydroimidazole.
Substitution: Electrophilic substitution reactions can occur at the aniline group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require acidic conditions and catalysts such as Lewis acids.
Major Products
The major products formed from these reactions include imidazole N-oxides, dihydroimidazole derivatives, and various substituted aniline derivatives .
Scientific Research Applications
4-(5-methyl-1H-imidazol-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of dyes, pigments, and other functional materials
Mechanism of Action
The mechanism of action of 4-(5-methyl-1H-imidazol-2-yl)aniline involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(1H-benzo[d]imidazol-2-yl)aniline
- 4-(2-bromo-1H-imidazol-1-yl)aniline
- 4-(4,5-diphenyl-1H-imidazol-2-yl)aniline
Uniqueness
4-(5-methyl-1H-imidazol-2-yl)aniline is unique due to the presence of the methyl group at the 5-position of the imidazole ring, which can influence its chemical reactivity and biological activity. This substitution pattern can lead to differences in the compound’s interaction with molecular targets compared to other imidazole derivatives .
Properties
CAS No. |
1249044-10-7 |
---|---|
Molecular Formula |
C10H11N3 |
Molecular Weight |
173.2 |
Purity |
80 |
Origin of Product |
United States |
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